1-(2-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-14-6-2-3-7-15(14)13-22-11-5-9-17(19(22)24)18(23)21-16-8-4-10-20-12-16/h2-12H,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDLCWQMDIQLRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered attention due to its diverse biological activities. This article discusses its biological activities, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a dihydropyridine core with a pyridine substituent and a carboxamide group, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyridine have shown promising results in inhibiting the growth of HeLa and MDA-MB-231 cell lines. The mechanism often involves the induction of apoptosis through caspase activation and PARP cleavage, suggesting that our compound may also share these properties.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HeLa | 0.069 |
| 2 | MDA-MB-231 | 0.075 |
| 3 | A549 | 0.0046 |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Antimicrobial Properties
Compounds similar to 1-(2-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide have demonstrated antimicrobial activity against various pathogens. The presence of the pyridine ring is often linked to enhanced interaction with microbial enzymes or cellular structures, leading to increased efficacy.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, primarily through caspase activation.
- Cell Membrane Interaction : The hydrophobic regions of the molecule facilitate better interaction with cell membranes, enhancing cellular uptake and subsequent biological effects.
Case Studies
In a recent study focusing on pyridine derivatives, it was found that modifications in the substituents significantly impacted their biological activity. For example, compounds with hydroxyl groups exhibited lower IC50 values compared to those without, indicating enhanced potency against cancer cell lines .
Comparison with Similar Compounds
Structural and Functional Variations
The table below compares key structural features, molecular weights, and physical properties of related compounds:
Key Observations
Substituent Effects on Physicochemical Properties :
- Benzyl Group Variations : The position (2- vs. 4-methyl) and electronic nature (e.g., methoxy, chloro) of benzyl substituents influence melting points and solubility. For example, the 4-methoxybenzyl analog (mp >200°C) exhibits higher thermal stability than the unsubstituted benzyl derivative (mp 128–130°C) .
- Amide Group Modifications : Pyridin-3-yl amides (e.g., CAS 946378-37-6 ) may enhance binding to biological targets compared to sulfamoylphenyl groups (e.g., BG15987 ), which could improve solubility due to sulfonamide polarity.
Biological Relevance: The pyrazolo-pyridine derivative (compound 24 ) demonstrates potent inhibition of dihydroorotate dehydrogenase (DHODH), a target in acute myeloid leukemia (AML). This highlights the importance of fluorine and pyridinyl groups in enhancing bioactivity.
Synthetic Considerations :
- Yields for carboxamide derivatives range from 67% to 90% , with chromatography and trituration as common purification methods.
- Crystallographic studies (e.g., ) reveal that hydrogen bonding and planar conformations stabilize these molecules, which may correlate with their crystallinity and formulation stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
